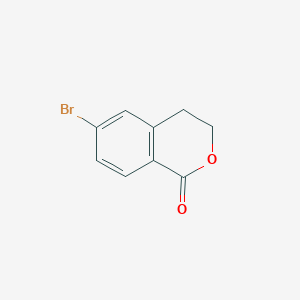

6-Bromoisochroman-1-one

Cat. No. B1498655

Key on ui cas rn:

1162262-43-2

M. Wt: 227.05 g/mol

InChI Key: UPAPBCUWEGCRAG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09056859B2

Procedure details

A solution of DIPA (4 M, 270 mL, 1080 mmol) in THF (900 mL) was cooled to −65° C. and HexLi (2.1 M, 505 mL, 1061 mmol) was added dropwise over 15 min maintaining the internal temp <−55° C. Upon completion the reaction mixture was warmed up to −40° C. where it was stirred 30 min. To the resulting solution of LDA was added 4-bromo-2-methylbenzoic acid (90 g, 419 mmol) slowly (over 15 min) as a solution in THF (400 mL) during which time the reaction mixture turned into a bright red suspension. The reaction mixture was stirred for 30 min at −40° C. and then warmed to 15° C. at which point paraformaldehyde (50.3 g, 1674 mmol) was added in 3 portions as a solid keeping the internal temperature (ice water bath) below <18° C. Stirring was then continued at room temperature for 1 hour during which time the mixture turned an orange-yellow colour. After a second hour of stirring, the vessel was immersed in an ice water bath and 3N HCl (650 mL) was added at such a rate to keep the internal temperature less than 30° C. The contents of the reaction vessel was subsequently transferred to a separatory funnel where it was extracted 3× 400 mL EtOAc and the combined organic phases were then concentrated to ˜800 mL total volume. To this was added Amberlyst 15 resin (12 g) and the resulting mixture stirred at 48° C. overnight (˜14 h). HPLC analysis the following morning indicated that cyclization to the desired halolactone was nearly complete. The resin was removed by filtration and the yellow solution concentrated to ˜200 mL total volume at which point the desired product began to crystallize as a yellow solid which was then collected by filtration. The cake was subsequently washed with MTBE (2× 80 mL) to give the first crop of product. Additional material was salvaged by washing the collected supernatant 2× with 200 mL 10% K2CO3,aq followed by 200 mL 1M H3PO4. After concentration to ˜100 mL the crystallized material was collected by filtration, washed with MTBE and then combined with the first crop of and dried to afford the title compound. LCMS: m/z 227, 229 (M+1)+;

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([Li])CCCCC.[Li+].CC([N-]C(C)C)C.[Br:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[C:19]([CH3:26])[CH:18]=1.C=O.Cl>C1COCC1>[Br:16][C:17]1[CH:18]=[C:19]2[C:20](=[CH:24][CH:25]=1)[C:21](=[O:23])[O:22][CH2:1][CH2:26]2 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

505 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)[Li]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].CC(C)[N-]C(C)C

|

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(C(=O)O)C=C1)C

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

50.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

650 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the internal temp <−55° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 30 min at −40° C.

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in 3 portions as a solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

below <18° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was then continued at room temperature for 1 hour during which time

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After a second hour of stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vessel was immersed in an ice water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the internal temperature less than 30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The contents of the reaction vessel was subsequently transferred to a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

where it was extracted 3× 400 mL EtOAc

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined organic phases were then concentrated to ˜800 mL total volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this was added Amberlyst 15 resin (12 g)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture stirred at 48° C. overnight (˜14 h)

|

|

Duration

|

14 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resin was removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the yellow solution concentrated to ˜200 mL total volume at which point the desired product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize as a yellow solid which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was then collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The cake was subsequently washed with MTBE (2× 80 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the first crop of product

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing the collected supernatant 2× with 200 mL 10% K2CO3,aq

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After concentration to ˜100 mL the crystallized material

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with MTBE

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |